molecular formula C9H17N B2737107 (4aR,8aR)-decahydroisoquinoline CAS No. 2744-08-3; 947767-62-6

(4aR,8aR)-decahydroisoquinoline

Cat. No.: B2737107
CAS No.: 2744-08-3; 947767-62-6
M. Wt: 139.242
InChI Key: NENLYAQPNATJSU-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,8aR)-decahydroisoquinoline (CAS 947767-62-6) is a saturated nitrogen-containing heterocycle of significant interest in medicinal chemistry and neuroscience research. It serves as a fundamental structural scaffold for a variety of pharmaceutical agents, forming the core of HIV protease inhibitors such as saquinavir and nelfinavir . Its research value is particularly prominent in neuropharmacology, where it is investigated in the context of targeting ionotropic glutamate receptors (iGluRs) . These receptors, including AMPA, NMDA, and kainate receptors, are critical for fast excitatory synaptic transmission, and their dysfunction is implicated in neurological conditions such as epilepsy, neuropathic pain, and addiction . Antagonists of these receptors show therapeutic potential; for instance, AMPA/kainate receptor antagonists have demonstrated efficacy in reducing drug-seeking behaviour in experimental models of addiction . The compound's defined stereochemistry and rigid decahydroisoquinoline structure make it a valuable building block for developing novel receptor ligands and probing complex biological mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLYAQPNATJSU-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNCC[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LY382884

  • Structure: (3S,4aR,6S,8aR)-6-((4-carboxyphenyl)methyl)-decahydroisoquinoline-3-carboxylic acid .
  • Pharmacological Profile :
    • Acts as a competitive antagonist of GluK1-containing kainate receptors (Ki = 0.3–0.5 μM) with negligible activity at AMPA or NMDA receptors .
    • Demonstrates efficacy in neuropathic pain models and migraine relief by inhibiting trigeminal activation pathways .
  • Key Distinction: Unlike (4aR,8aR)-decahydroisoquinoline derivatives with opioid activity, LY382884 lacks mu/kappa opioid receptor affinity, highlighting its specificity for ionotropic glutamate receptors .

LY466195

  • Structure: (3S,4aR,6S,8aR)-6-((2S)-2-carboxy-4,4-difluoro-1-pyrrolidinyl)methyl-decahydroisoquinoline-3-carboxylic acid .
  • Clinically validated in a double-blind migraine study, achieving a 2-hour pain-free endpoint in 45% of patients at 100 mg doses .
  • Synthesis : Requires stereospecific introduction of the difluoropyrrolidine moiety via Michael addition under high-pressure conditions .

LY293558

  • Structure: (3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]-decahydroisoquinoline-3-carboxylic acid .
  • Pharmacological Profile :
    • Dual AMPA/kainate receptor antagonist (IC50 = 0.8 μM for GluK1; 2.1 μM for AMPA receptors) .
    • Mixed effects in migraine models due to AMPA-mediated side effects (e.g., sedation), limiting therapeutic utility compared to LY466195 .
  • Metabolism : Rapid hydrolysis of the tetrazole group reduces bioavailability, necessitating prodrug formulations .

N-Substituted Analogs (Opioid Receptor Ligands)

  • Structure: Trans-4a-aryl-decahydroisoquinolines with N-cyclopropylmethyl or N-phenethyl substituents .
  • Pharmacological Profile :
    • N-Phenethyl derivative : High mu-opioid receptor affinity (Ki = 0.6 nM) and analgesic potency (ED50 = 0.3 mg/kg in rodent tail-flick tests) .
    • N-Cyclopropylmethyl derivative : Mixed agonist-antagonist profile (kappa agonist, mu partial agonist) with reduced respiratory depression compared to morphine .
  • Stereochemical Sensitivity : The 4aR,8aR configuration is critical for opioid activity; enantiomers show >100-fold lower receptor binding .

Structural and Functional Data Table

Compound Receptor Selectivity Key Pharmacological Effect Clinical/Preclinical Utility
(4aR,8aR)-Decahydroisoquinoline Mu/Kappa opioid receptors Analgesia (ED50 = 1.2 mg/kg, mice) Pain management (preclinical)
LY382884 GluK1 kainate receptors Neuropathic pain inhibition Migraine, trigeminal neuralgia
LY466195 GluK1 kainate receptors Migraine relief (45% pain-free at 2h) Acute migraine therapy
LY293558 GluK1/AMPA receptors Mixed antinociception/sedation Limited due to AMPA side effects

Q & A

Q. What are the established synthetic routes for (4aR,8aR)-decahydroisoquinoline derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, functionalization, and protecting group strategies. For example, (4aR,8aR)-octahydroquinoxalin-2(1H)-one derivatives are synthesized via MgSO4-mediated drying, column chromatography, and subsequent coupling with pyrimidine esters under basic conditions (K₂CO₃) to introduce heterocyclic moieties . Stereochemical control is achieved using chiral auxiliaries (e.g., Boc protection) or enantioselective catalysts. Reaction temperature, solvent polarity, and base strength critically impact diastereomer ratios, as seen in the synthesis of tert-butyl-protected intermediates .

Q. How can the absolute configuration of (4aR,8aR)-decahydroisoquinoline derivatives be unambiguously determined?

  • Methodological Answer : X-ray crystallography remains the gold standard for absolute configuration determination. For example, the (4aR,8aR) configuration in tezampanel analogs was confirmed via single-crystal diffraction, revealing chair conformations in the decahydroisoquinoline core . Alternative methods include electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) coupled with quantum mechanical calculations (e.g., TD-CAM-B3LYP/aug-cc-pVDZ level) to match experimental and simulated spectra .

Q. What analytical techniques are recommended for characterizing (4aR,8aR)-decahydroisoquinoline purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for molecular weight confirmation and functional group analysis. For instance, 2D NMR (COSY, HSQC) resolves overlapping signals in complex bicyclic structures . Purity assessment requires HPLC with chiral stationary phases to separate enantiomers, as demonstrated in studies on GluR5 antagonists .

Advanced Research Questions

Q. How does the (4aR,8aR)-decahydroisoquinoline scaffold confer selectivity for kainate receptors (GluK1) over AMPA/NMDA receptors?

  • Methodological Answer : Molecular docking and mutagenesis studies reveal that the decahydroisoquinoline core interacts with hydrophobic pockets in GluK1’s ligand-binding domain (LBD). LY382884, a (4aR,8aR)-decahydroisoquinoline derivative, shows >100-fold selectivity for GluK1 over AMPA receptors due to steric clashes with GluA2’s LBD residues (e.g., Thr686). Competitive binding assays (IC₅₀ values) and electrophysiological recordings in HEK293 cells expressing recombinant receptors validate this selectivity .

Q. What experimental strategies address conflicting data on the role of (4aR,8aR)-decahydroisoquinoline derivatives in synaptic plasticity?

  • Methodological Answer : Contradictions arise from differences in model systems (e.g., rodent vs. human neuronal cultures) and receptor subunit composition. To resolve this:
  • Use GluK1/GluK2 heteromeric receptor-expressing models to mimic native neuronal conditions.
  • Apply selective antagonists (e.g., LY382884) in hippocampal slice electrophysiology to isolate kainate receptor contributions to long-term potentiation (LTP) .
  • Cross-validate findings with knockout mice lacking GluK1 subunits .

Q. How can computational modeling optimize (4aR,8aR)-decahydroisoquinoline derivatives for improved blood-brain barrier (BBB) penetration?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations predict logP, polar surface area, and P-glycoprotein affinity. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces hydrogen-bond donor count, enhancing BBB permeability in analogs like LY294486 . In vivo pharmacokinetic studies in rodents, coupled with microdialysis, confirm brain exposure levels .

Q. What are the challenges in synthesizing enantiomerically pure (4aR,8aR)-decahydroisoquinoline derivatives for chiral coordination polymers?

  • Methodological Answer : Racemization during cyclization or deprotection steps is a key issue. Strategies include:
  • Using enantioselective hydrogenation with Ru-BINAP catalysts to maintain stereochemical integrity .
  • Avoiding acidic conditions that protonate the bicyclic nitrogen, which can lead to ring-opening.
  • Crystallizing intermediates with chiral resolving agents (e.g., tartaric acid) to isolate desired enantiomers .

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